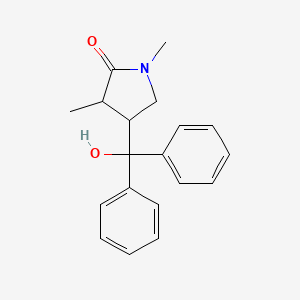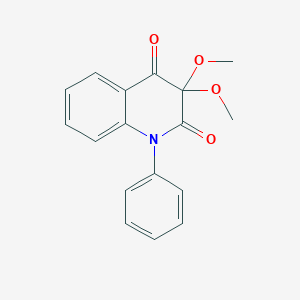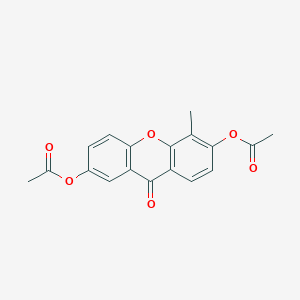
5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate is a xanthone derivative, a class of oxygenated heterocyclic compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone scaffold, which imparts unique chemical properties and biological activities to these compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate typically involves the acylation of 5-methyl-9-oxo-9H-xanthene-2,6-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the diacetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated xanthones.
Substitution: Halogenated and nitrated xanthones.
科学的研究の応用
5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by modulating the Nrf2 pathway.
Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid: Another xanthone derivative with similar biological activities.
5,6-Dimethylxanthone-4-acetic acid: Known for its anticancer properties and used in clinical trials.
2-Hydroxy-6-methyl-8-methoxy-9-oxo-9H-xanthene-1-carboxylic acid: Exhibits antioxidant and anti-inflammatory activities.
Uniqueness
5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diacetate groups enhance its solubility and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
61234-49-9 |
|---|---|
分子式 |
C18H14O6 |
分子量 |
326.3 g/mol |
IUPAC名 |
(6-acetyloxy-5-methyl-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C18H14O6/c1-9-15(23-11(3)20)7-5-13-17(21)14-8-12(22-10(2)19)4-6-16(14)24-18(9)13/h4-8H,1-3H3 |
InChIキー |
JDSCRBBZLJIYSE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1OC3=C(C2=O)C=C(C=C3)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


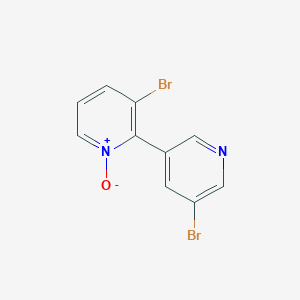
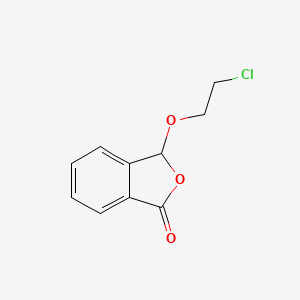
![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)

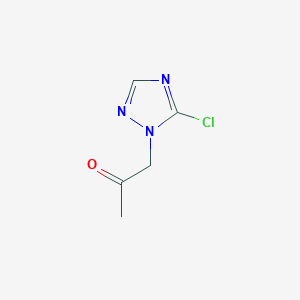
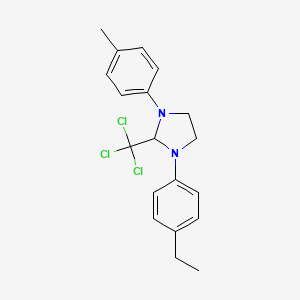
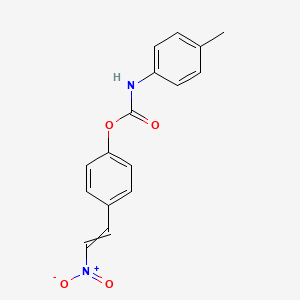
![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
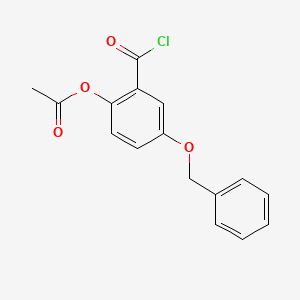
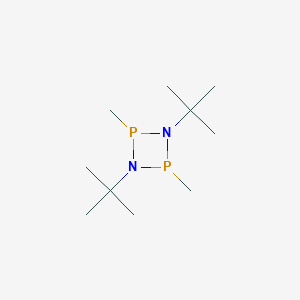
![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
